N-(Chloroacetyl)-L-isoleucine

Peptide Chemistry Stereoselective Synthesis Chiral Resolution

N-(Chloroacetyl)-L-isoleucine (CAS 67253-30-9) is a synthetic chloroacetylated derivative of the essential amino acid L-isoleucine. As a reactive building block, it incorporates the chloroacetyl electrophilic warhead, enabling site-specific nucleophilic substitution reactions that are fundamental to peptide modification and enzyme inhibitor design.

Molecular Formula C8H14ClNO3
Molecular Weight 207.65 g/mol
CAS No. 67253-30-9
Cat. No. B556127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Chloroacetyl)-L-isoleucine
CAS67253-30-9
SynonymsChloroac-Ile-OH; N-(Chloroacetyl)-L-isoleucine; 67253-30-9; (2S,3S)-2-(2-chloroacetamido)-3-methylpentanoicacid; AC1O5BH2; SCHEMBL2377761; CTK5C5933; ZINC1560923; EINECS266-624-2; L-Isoleucine,N-(chloroacetyl)-(9CI); AM001783; 3B3-047048; (2S,3S)-2-[(2-chloroacetyl)amino]-3-methylpentanoicacid
Molecular FormulaC8H14ClNO3
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)CCl
InChIInChI=1S/C8H14ClNO3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1
InChIKeyHEZNGQNQHGVQLO-FSPLSTOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Chloroacetyl)-L-isoleucine for Peptide Research: CAS 67253-30-9 Procurement Guide


N-(Chloroacetyl)-L-isoleucine (CAS 67253-30-9) is a synthetic chloroacetylated derivative of the essential amino acid L-isoleucine . As a reactive building block, it incorporates the chloroacetyl electrophilic warhead, enabling site-specific nucleophilic substitution reactions that are fundamental to peptide modification and enzyme inhibitor design [1]. Its L-stereochemistry distinguishes it from racemic or D-isomer analogs, directly impacting its suitability in stereoselective synthesis applications [2].

N-(Chloroacetyl)-L-isoleucine: Why Simple Substitution Risks Experimental Failure


Generic substitution of N-(Chloroacetyl)-L-isoleucine with its racemic DL-isomer (N-Chloroacetyl-DL-isoleucine, CAS 1115-24-8) or other chloroacetyl-amino acid analogs can critically compromise experimental outcomes due to profound differences in stereochemical configuration, physicochemical properties, and consequently, biological recognition and reactivity. Unlike its L-form, the racemic mixture contains an equimolar amount of the D-isomer, which can exhibit altered target binding affinity, potentially leading to misleading structure-activity relationship (SAR) conclusions in drug discovery . Furthermore, variations in partition coefficient (LogP), as evidenced by a LogP of 0.741 for the L-isomer [1], directly influence chromatographic behavior and downstream analytical method transfer, making direct method substitution invalid without re-validation.

Quantitative Differentiation of N-(Chloroacetyl)-L-isoleucine Against Key Analogs


Stereochemical Purity vs. Racemic DL-Isomer

N-(Chloroacetyl)-L-isoleucine (CAS 67253-30-9) is the single L-enantiomer, whereas its primary commercial alternative is the racemic N-Chloroacetyl-DL-isoleucine (CAS 1115-24-8) . The L-isomer's defined stereochemistry is crucial for applications requiring chiral integrity, such as the synthesis of enantiopure peptides or investigation of stereospecific biological interactions.

Peptide Chemistry Stereoselective Synthesis Chiral Resolution

Defined Physicochemical Profile for Analytical Method Development

The L-isomer possesses a validated LogP value of 0.741 [1], a key parameter for predicting retention time in reversed-phase chromatography and estimating compound hydrophobicity for ADME studies. In contrast, reported LogP values for the DL-isomer or other analogs are either not reported or derived from computational models lacking experimental validation. This established value directly supports robust analytical method development and impurity profiling.

Analytical Chemistry HPLC Method Development LogP Prediction

Validated HPLC Separation Protocol for Quality Control

A validated reverse-phase (RP) HPLC method exists for the separation of N-(Chloroacetyl)-L-isoleucine using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method is scalable for preparative separation and suitable for pharmacokinetic applications [1]. Comparable validated methods for N-Chloroacetyl-DL-isoleucine or other analogs are not publicly available in standard technical literature, requiring significant additional development and validation effort.

Quality Control Preparative HPLC Pharmacokinetics

N-(Chloroacetyl)-L-isoleucine: Procurement-Driven Application Scenarios


Stereoselective Synthesis of Bioactive Peptide Conjugates

N-(Chloroacetyl)-L-isoleucine is the preferred reagent for introducing a reactive chloroacetyl handle into peptides where stereochemical integrity at the isoleucine residue is non-negotiable. Its use ensures the final peptide conjugate retains the intended 3D structure and biological activity, a requirement not met by racemic alternatives . This is particularly critical in the synthesis of enzyme inhibitors and peptide-based probes used in target validation studies .

Development of Robust Analytical Methods for Impurity Profiling

For analytical chemists tasked with developing and validating HPLC methods for N-(Chloroacetyl)-L-isoleucine and its potential impurities, the availability of an established protocol and a validated LogP value (0.741) [1] provides a significant advantage. This reduces method development time and ensures compliance with ICH guidelines for impurity quantification in drug substances.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

In medicinal chemistry programs, using N-(Chloroacetyl)-L-isoleucine as a building block ensures that any observed biological activity or target engagement is attributable solely to the L-isomer. This avoids the confounding effects of the D-isomer present in racemic mixtures, leading to more accurate SAR data and potentially reducing the number of false negatives or ambiguous results in high-throughput screening campaigns .

Technical Documentation Hub

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